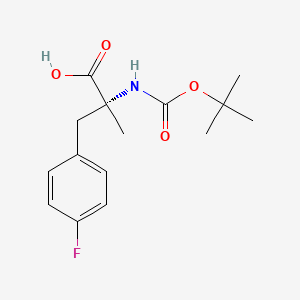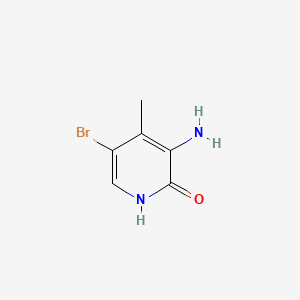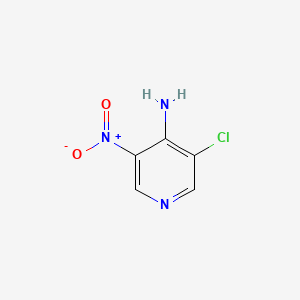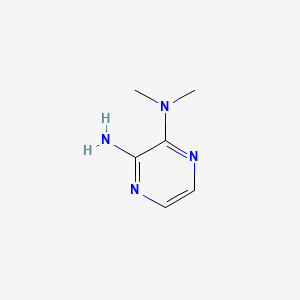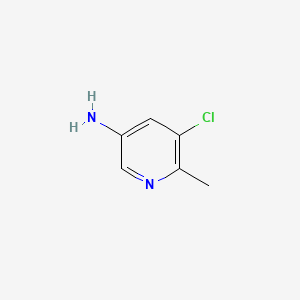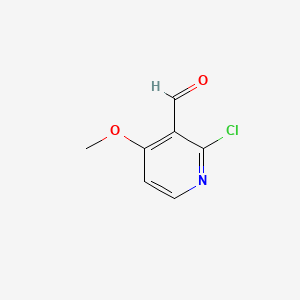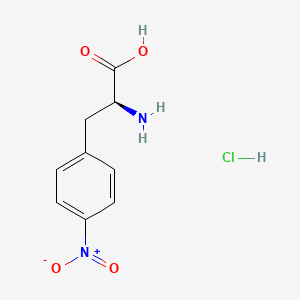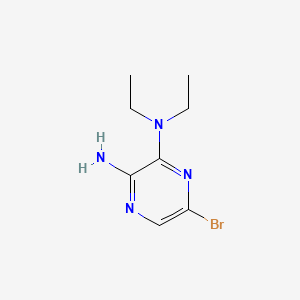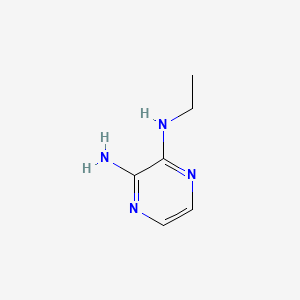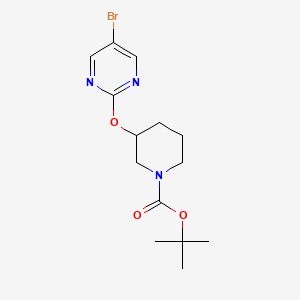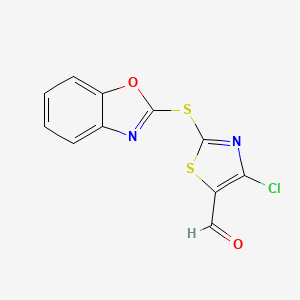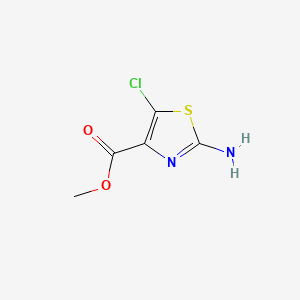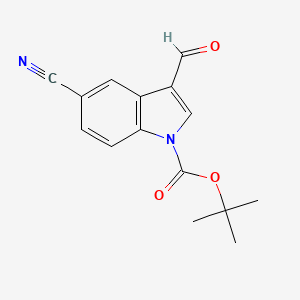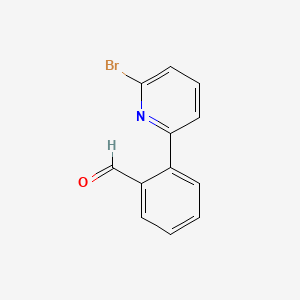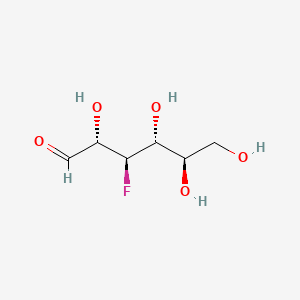
3-Deoxy-3-fluoro-D-allose
Overview
Description
3-Deoxy-3-fluoro-D-allose is a compound of significant value in the biomedical sector. It has shown potential as an antimicrobial agent, and is heavily relied upon in exploratory endeavors aimed at novel drug development, specifically targeting Gram-negative bacteria . This compound’s efficacious response towards tackling specific infectious ailments, including urinary tract infections and pneumonia, accentuates its indispensability in combating antibiotic resistance .
Synthesis Analysis
The synthesis of 3-Deoxy-3-fluoro-D-allose involves blocking the 4- and 6-positions of allose to cause fluorination only at the 3-position . This six-step synthesis yields a pure crystalline compound . Two fluorine-18-labeled analogues, 3-deoxy-3-[18F]fluoro-D-allose (3-[18F]FDA) and 6-deoxy-6-[18F]fluoro-D-allose (6-[18F]FDA), were synthesized and their potentials of diagnostic property were characterized .Molecular Structure Analysis
The molecular formula of 3-Deoxy-3-fluoro-D-allose is C6H11FO5 . The average mass is 182.147 Da and the monoisotopic mass is 182.059052 Da .Chemical Reactions Analysis
In vitro rat red blood cell (RBC) transport and phosphorylation by yeast hexokinase were evaluated in comparison with 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) . RBC uptake of 3-[18F]FDA was inhibited by D-glucose (30%) and cytochalasin B (40%), indicating the involvement of GLUT1-dependent transport . In contrast, 6-[18F]FDA transport was not inhibited by D-glucose and cytochalasin B . 3- and 6-[18F]FDA were not phosphorylated by yeast hexokinase under the conditions that result in 60% conversion of [18F]FDG into [18F]FDG-6-phosphate within 30 min .Scientific Research Applications
Synthesis and Structural Analysis : The synthesis of 3-deoxy-3-fluoro-β-D-allopyranoside has been achieved with specific attention to blocking certain positions of allose to enable fluorination at the 3-position. This synthesis provided a crystalline compound whose structure was confirmed by X-ray diffraction, demonstrating the compound's conformation and chemical configuration (Myers, Ramanjulu, Carrell, & Glusker, 1997).
Radiosynthesis for Medical Imaging : Research has been conducted on the radiosynthesis of 18F-labeled d-allose, including 3-deoxy-3-[18F]fluoro-d-allose. This research aims to enable in vivo, noninvasive positron emission tomography (PET) investigations of the behavior of rare sugar analogs of d-allose in organs (Yamamoto et al., 2019).
Diagnostic Properties in Medical Imaging : Two fluorine-18-labeled analogues, including 3-deoxy-3-[18F]fluoro-d-allose, have been synthesized and evaluated for their diagnostic properties. These compounds demonstrated potential as renal imaging agents due to their high kidney uptake, excretion, low serum protein binding, and metabolic stability (Toyohara, Yamamoto, & Tago, 2019).
Metabolism Studies : Studies have been conducted on the metabolism of fluorinated carbohydrates, including 2-deoxy-2-fluoro-D-[3H]glucose, which is closely related to 3-deoxy-3-fluoro-D-allose. These studies explored their incorporation into glycoproteins in yeast and chick-embryo cells, providing insights into the metabolic pathways of these compounds (Schmidt, Biely, Kratky, & Schwarz, 1978).
properties
IUPAC Name |
(2S,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHCJIQOFXULDL-BGPJRJDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723577 | |
| Record name | 3-Deoxy-3-fluoro-D-allose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxy-3-fluoro-D-allose | |
CAS RN |
99605-33-1 | |
| Record name | 3-Deoxy-3-fluoro-D-allose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



